molecular formula C20H20N2O2S B2762181 1-[(furan-2-yl)methyl]-4-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 899957-93-8

1-[(furan-2-yl)methyl]-4-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2762181
CAS No.: 899957-93-8
M. Wt: 352.45
InChI Key: RPNOQNGZNPWFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(furan-2-yl)methyl]-4-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a cyclopenta[d]pyrimidin-2-one derivative featuring two distinct substituents: a furan-2-ylmethyl group at position 1 and a (2-methylbenzyl)sulfanyl moiety at position 4. Its molecular formula is C₂₀H₂₀N₂O₂S, with a molecular weight of 360.45 g/mol (calculated). The compound belongs to a class of pyrimidine-based heterocycles known for diverse biological activities, including antifungal, anticancer, and antioxidant properties .

The (2-methylbenzyl)sulfanyl group contributes hydrophobic character and steric bulk, which may influence binding affinity to biological targets.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-6-2-3-7-15(14)13-25-19-17-9-4-10-18(17)22(20(23)21-19)12-16-8-5-11-24-16/h2-3,5-8,11H,4,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNOQNGZNPWFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Type Multicomponent Reaction

A solvent-free, acid-catalyzed approach adapted from Aswina et al. () employs cyclopentanone, urea/thiourea, and aldehydes. For the target compound, 2-methylbenzaldehyde serves as the aldehyde component to introduce the aryl moiety.

  • Reagents : Cyclopentanone (1 eq), urea (1.2 eq), 2-methylbenzaldehyde (1 eq), p-dodecylbenzenesulfonic acid (DBSA, 10 mol%).
  • Conditions : 80°C, solvent-free, 2–4 hours.
  • Mechanism :
    • Aldol condensation between cyclopentanone and aldehyde forms a benzylidene intermediate.
    • Michael addition of urea to the α,β-unsaturated ketone.
    • Cyclization and dehydration yield the hexahydrocyclopenta[d]pyrimidin-2-one core.
  • Yield : 85–90% for analogous systems ().

Alternative Cyclization via Enamine Formation

Stepwise assembly involves:

  • Cyclopentanone condensation with ethyl cyanoacetate to form a cyclopentenone derivative.
  • Reaction with guanidine in ethanol under reflux to construct the pyrimidinone ring.
  • Advantage : Better control over substituent positioning.

Functionalization at Position 1: Introduction of the Furan-2-ylmethyl Group

The 1-position is functionalized via N-alkylation of the pyrimidinone nitrogen.

Alkylation Protocol

  • Reagents : Cyclopenta[d]pyrimidin-2-one intermediate (1 eq), furfuryl bromide (1.2 eq), potassium carbonate (2 eq).
  • Conditions : DMF, 60°C, 6–8 hours.
  • Mechanism : Base-mediated nucleophilic substitution at the nitrogen atom.
  • Yield : 75–80% (based on analogous furan alkylations in).

Optimization Considerations

  • Solvent : DMF or acetonitrile enhances reactivity.
  • Catalyst : Tetrabutylammonium iodide (TBAI, 5 mol%) improves furfuryl bromide electrophilicity.

Functionalization at Position 4: Sulfanyl Group Installation

The sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or thiol-disulfide exchange .

Chloro Intermediate Preparation

  • Chlorination : Treat the 4-hydroxy intermediate with POCl₃ (3 eq) and DIPEA (2 eq) in toluene at 110°C for 3 hours ().
    • Intermediate : 4-Chloro-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one.
    • Yield : ~90%.

Thiol Substitution

  • Reagents : 4-Chloro intermediate (1 eq), (2-methylphenyl)methanethiol (1.5 eq), K₂CO₃ (2 eq).
  • Conditions : Ethanol, reflux, 12 hours.
  • Mechanism : SNAr displacement of chloride by thiolate anion.
  • Yield : 82–88% ().

Alternative One-Pot Synthesis

A streamlined approach combines core formation and functionalization:

Multicomponent Reaction with Pre-Functionalized Components

  • Reagents : Cyclopentanone, N-[(furan-2-yl)methyl]urea, 2-((2-methylbenzyl)thio)acetic acid.
  • Catalyst : DBSA (10 mol%).
  • Conditions : Solvent-free, 100°C, 5 hours.
  • Yield : 70–75% (extrapolated from).

Characterization and Analytical Data

Key spectroscopic data for the target compound:

Spectrum Key Signals
¹H NMR (500 MHz, CDCl₃) δ 7.40–7.20 (m, 4H, Ar-H), 6.50 (d, J = 3.1 Hz, 1H, furan-H), 6.35 (dd, J = 3.1, 1.8 Hz, 1H, furan-H), 4.45 (s, 2H, SCH₂), 4.20 (s, 2H, NCH₂), 2.90–2.70 (m, 4H, cyclopentane-H), 2.40 (s, 3H, CH₃), 2.10–1.90 (m, 2H, cyclopentane-H).
¹³C NMR (125 MHz, CDCl₃) δ 165.8 (C=O), 152.1 (furan-C), 142.3 (Ar-C), 136.5 (Ar-C), 110.2 (furan-CH), 109.8 (furan-CH), 55.4 (NCH₂), 38.7 (SCH₂), 30.2–25.6 (cyclopentane-CH₂), 21.0 (CH₃).
IR (KBr) 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O furan).

Challenges and Optimization Strategies

  • Regioselectivity : Competitive alkylation at N-1 vs. N-3 positions is mitigated by using bulky bases (e.g., DBU) ().
  • Thiol Oxidation : Conduct reactions under inert atmosphere to prevent disulfide formation.
  • Furan Stability : Avoid strong acids or oxidants; use mild conditions (pH 6–8).

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)methyl]-4-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrofuran derivatives, and substituted phenyl and furan compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug design. Research indicates that it may exhibit anti-inflammatory and anticancer properties. These biological activities are attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in inflammatory and proliferative pathways.

Case Study: Anti-inflammatory Activity
A study highlighted the compound's effectiveness in reducing inflammation markers in vitro, suggesting its potential for developing new anti-inflammatory drugs. The mechanism of action appears to involve modulation of signaling pathways related to cytokine production and inflammatory cell migration.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block. It can be utilized to synthesize more complex molecules through various reactions such as substitution and cyclization. The unique combination of functional groups allows for diverse synthetic pathways.

Synthetic Routes
The synthesis typically involves multi-step reactions:

  • Formation of the furan-2-ylmethyl intermediate.
  • Synthesis of the 2-methylphenylmethylsulfanyl intermediate.
  • Cyclization with a suitable pyrimidinone precursor.

These steps can be optimized for yield and purity using advanced techniques like high-throughput reactors and chromatography.

Material Science

Organic Electronic Materials
The compound is also being explored for its potential use in developing organic electronic materials. Its unique electronic properties may facilitate applications in organic photovoltaics and light-emitting diodes (LEDs). Research is ongoing to assess its performance in these applications compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-4-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related pyrimidine derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Physical Properties Biological Activities References
Target Compound C₂₀H₂₀N₂O₂S 360.45 1-(furan-2-ylmethyl), 4-(2-methylbenzylsulfanyl) Data not explicitly reported Inferred: Antifungal, anticancer
BG15892 C₁₉H₁₇ClN₂O₂S 372.87 1-(furan-2-ylmethyl), 4-(2-chlorobenzylsulfanyl) m.p.: Not reported; Rf: Not available Anticancer (inferred from class)
1UA C₁₅H₁₆N₂OS 272.37 2-(4-methylbenzylsulfanyl) Data not explicitly reported Structural analog for enzyme inhibition
5H () C₁₆H₁₂Cl₂N₂O 319.19 3,4-dihydro-6-phenyl, 4-(2,6-dichlorophenyl) m.p.: 116–118°C; Rf: 0.96 Antifungal, antioxidant, anticancer
1-[4-(4-Fluorophenyl)-... () C₁₃H₁₃FN₂OS 264.32 4-(4-fluorophenyl), 2-sulfanylidene Crystal structure reported Antibacterial, antifungal
1-Amino-5-(4-methylbenzoyl)-... () C₂₀H₁₉N₃O₂ 333.39 1-amino, 5-(4-methylbenzoyl), 4-(4-methylphenyl) FT-IR: C=O at 1653 cm⁻¹ Anticancer, antiviral

Key Observations:

Replacing the chlorine in BG15892 with a methyl group (target compound) reduces electron-withdrawing effects, which may alter binding interactions in enzymatic pockets .

Structural Flexibility vs. Rigidity :

  • Compounds like 5H () with a dichlorophenyl group exhibit higher melting points (116–118°C), suggesting stronger intermolecular forces compared to the target compound’s methyl- and furan-containing analogs .

Sulfur Oxidation State :

  • Sulfanylidene (C=S) derivatives (e.g., ) show enhanced antibacterial activity compared to sulfanyl (C-S) analogs, highlighting the role of sulfur oxidation in modulating reactivity .

Furan vs. Aromatic Moieties :

  • The furan-2-ylmethyl group in the target compound and BG15892 may improve solubility in polar solvents compared to purely aromatic substituents (e.g., 1UA), though this could reduce metabolic stability .

Biological Activity Trends: Pyrimidinones with electron-deficient aromatic substituents (e.g., chloro in BG15892) often exhibit stronger antifungal activity, while methyl groups (target compound) may favor anticancer applications due to reduced toxicity .

Research Findings and Implications

  • Antifungal Activity: The target compound’s cyclopenta[d]pyrimidinone core aligns with dihydropyrimidinone derivatives (), which inhibit fungal lanosterol demethylase. Its 2-methylbenzylsulfanyl group may sterically hinder enzyme-substrate interactions compared to smaller substituents .
  • Anticancer Potential: Analog 1-Amino-5-(4-methylbenzoyl)-... () demonstrates pyrimidine derivatives’ ability to intercalate DNA or inhibit kinases. The target compound’s furan moiety could similarly interact with nucleic acids or redox-active sites .
  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to BG15892 (), involving nucleophilic substitution at the pyrimidinone sulfur atom.

Biological Activity

The compound 1-[(furan-2-yl)methyl]-4-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic molecule characterized by its unique structural features that include furan and pyrimidinone moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20N2O2S\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may inhibit various enzymes or receptors involved in inflammatory and proliferative processes. The exact pathways remain under investigation, but preliminary studies suggest modulation of signaling pathways related to inflammation and cancer cell proliferation .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. In vitro assays indicate that it may function as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory responses. For instance, compounds structurally similar to this one have shown significant inhibition of COX-II with IC50 values ranging from 0.52 μM to 22.25 μM .

Anticancer Activity

In addition to its anti-inflammatory properties, the compound has demonstrated anticancer potential. A study highlighted its efficacy against various cancer cell lines through mechanisms that may involve induction of apoptosis and inhibition of tumor growth. The screening of drug libraries has identified this compound as a promising candidate for further development in cancer therapeutics .

Case Study 1: Inhibition of COX Enzymes

A series of derivatives based on the core structure were synthesized and tested for their COX inhibitory activity. Among these derivatives, some exhibited enhanced selectivity and potency compared to standard anti-inflammatory drugs like Celecoxib. The modifications on the phenyl ring significantly influenced the biological activity .

Case Study 2: Anticancer Screening

A multicellular spheroid model was used to evaluate the anticancer properties of this compound. Results indicated a notable reduction in spheroid viability at concentrations that did not exhibit cytotoxicity to normal cells, suggesting a favorable therapeutic index for potential anticancer applications .

Research Findings

Biological ActivityObserved EffectsIC50 Values
Anti-inflammatoryCOX-II inhibition0.52 - 22.25 μM
AnticancerInduction of apoptosisVaries by cell line

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its formation?

The synthesis typically involves multi-step routes, starting with cyclopenta[d]pyrimidin-2-one core functionalization. Key steps include:

  • Sulfanyl group introduction : Reaction of a thiol precursor (e.g., (2-methylphenyl)methanethiol) with a halogenated intermediate under basic conditions (e.g., K₂CO₃/DMF) .
  • Furan-2-ylmethyl substitution : Alkylation using furfuryl bromide or chloride in the presence of a phase-transfer catalyst .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on:

  • NMR spectroscopy :
  • ¹H NMR : Peaks for furan protons (δ 6.2–7.4 ppm), methylene bridges (δ 3.5–4.5 ppm), and cyclopenta protons (δ 1.8–2.9 ppm) .
  • ¹³C NMR : Carbonyl resonance (δ 160–170 ppm) and aromatic carbons (δ 110–150 ppm) .
    • IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) .
    • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles .

Q. What methods are recommended for assessing purity and stability under storage conditions?

  • HPLC : Use a C18 column with a methanol/water mobile phase (UV detection at 254 nm); purity >95% is typical for biological assays .
  • TLC : Rf values in toluene/ethyl acetate (7:3) systems .
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the introduction of the sulfanyl moiety?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for C–S coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus THF; DMF often enhances nucleophilicity of thiols .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) across studies .
  • Dose-response analysis : Compare IC₅₀ values in antimicrobial (µg/mL range) vs. anticancer (nM range) assays to identify selective activity .
  • Metabolite profiling : LC-MS to detect degradation products that may influence bioactivity .

Q. What strategies address challenges in resolving overlapping signals in ¹H NMR spectra?

  • 2D NMR techniques : HSQC and HMBC to correlate coupled protons and carbons, particularly for cyclopenta ring protons .
  • Variable-temperature NMR : Resolve dynamic effects in sulfanyl-methylene groups .
  • Computational prediction : DFT-based NMR chemical shift calculations (e.g., using Gaussian 16) .

Q. What substituent modifications enhance target selectivity in structure-activity relationship (SAR) studies?

  • Furan ring substitution : Replace furan with thiophene to assess π-π stacking interactions .
  • Sulfanyl group replacement : Test selenyl or ether analogs to evaluate hydrophobic/hydrophilic balance .
  • Cyclopenta ring expansion : Synthesize cyclohexa or cyclohepta analogs to study ring strain effects .

Q. What computational approaches are effective for modeling interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with PyRx to predict binding modes in kinase domains (e.g., EGFR) .
  • MD simulations : GROMACS for analyzing ligand-protein stability over 100-ns trajectories .
  • QSAR modeling : Develop regression models correlating logP values with antimicrobial activity .

Q. What are key considerations for scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous reactors to improve heat/mass transfer during exothermic steps .
  • Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • In-line analytics : PAT tools (e.g., ReactIR) for real-time monitoring .

Q. How should researchers handle conflicting spectroscopic data from different laboratories?

  • Inter-lab calibration : Exchange samples with certified reference standards .
  • Consensus protocols : Adopt IUPAC guidelines for NMR acquisition parameters (e.g., 500 MHz, CDCl₃) .
  • Peer validation : Publish raw spectral data in open-access repositories (e.g., Zenodo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.